molecular formula C19H23NO5 B14362575 Dinklageine (Strychnos) CAS No. 91668-36-9

Dinklageine (Strychnos)

Cat. No.: B14362575
CAS No.: 91668-36-9
M. Wt: 345.4 g/mol
InChI Key: QAUCSANHJLYHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinklageine is a monoterpene indole alkaloid isolated from Strychnos dinklagei, a species within the Strychnos genus known for its diverse bioactive compounds. Key physicochemical properties include:

  • Molecular formula: C₁₉H₂₃NO₅
  • Molecular weight: 345.394 g/mol
  • Melting point: 201–204°C
  • CAS Registry Number: 91668-36-9

Structurally, dinklageine features a 5,6-fused bicyclic ring system with a piperidine heterocycle, characteristic of alkaloids derived from the iridoid-loganin biosynthetic pathway . Its hydroxylation patterns on the cyclopentane ring align with biosynthetic precursors of related monoterpene alkaloids, suggesting shared enzymatic steps .

Properties

CAS No.

91668-36-9

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1-oxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyridine-4-carboxylate

InChI

InChI=1S/C19H23NO5/c1-11-16(22)9-14-15(19(24)25-2)10-20(18(23)17(11)14)8-7-12-3-5-13(21)6-4-12/h3-6,10-11,14,16-17,21-22H,7-9H2,1-2H3

InChI Key

QAUCSANHJLYHKL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C1C(=O)N(C=C2C(=O)OC)CCC3=CC=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinklageine involves complex organic reactions, often starting from simpler indole derivatives. One common synthetic route involves the cyclization of indole-1-ylketones using samarium diiodide, which allows for the construction of functionalized N-heterocycles . This method has been optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Dinklageine typically involves the extraction of the compound from the Strychnos dinklagei plant. The extraction process includes maceration of the plant material in solvents such as ethanol or methanol, followed by purification using chromatographic techniques. This method ensures the isolation of Dinklageine in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Dinklageine undergoes various chemical reactions, including:

    Oxidation: Dinklageine can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in Dinklageine, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions include various Dinklageine derivatives, each with unique structural and biological properties. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Dinklageine has been the subject of extensive scientific research due to its bioactive properties. Some key applications include:

Mechanism of Action

Dinklageine exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It acts as an antagonist of glycine and acetylcholine receptors, leading to increased neuronal excitability . This mechanism is similar to that of strychnine, another well-known alkaloid from the Strychnos genus. The molecular targets and pathways involved include the inhibition of inhibitory neurotransmission, resulting in convulsant activity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between dinklageine and other Strychnos alkaloids or analogs:

Compound Source Molecular Formula Molecular Weight (g/mol) Key Structural Features
Dinklageine Strychnos dinklagei C₁₉H₂₃NO₅ 345.39 5,6-fused bicyclic ring, piperidine core, hydroxylation at C-4 and C-5
Strychnine Strychnos nux-vomica C₂₁H₂₂N₂O₂ 334.41 Hexacyclic structure, indole nucleus, lactam bridge
Brucine Strychnos nux-vomica C₂₃H₂₆N₂O₄ 394.47 Dimethoxystrychnine analog, enhanced solubility
Nepetalactam Nepeta species C₁₀H₁₅NO₂ 181.23 Iridoid-derived bicyclic lactam, lacks hydroxylation
Lindenialine Lindera species C₁₉H₂₅NO₃ 315.41 Piperidine core, cyclopentane hydroxylation

Key Observations:

  • Dinklageine shares a bicyclic piperidine scaffold with nepetalactam and lindenialine but differs in hydroxylation patterns and side-chain modifications .
  • Unlike strychnine and brucine (hexacyclic indole alkaloids), dinklageine lacks the complex polycyclic framework and neurotoxic glycine receptor antagonism .

Pharmacological Activities

While strychnine and brucine are well-studied for neurotoxicity and antitumor properties , dinklageine’s bioactivity remains underexplored. Preliminary data suggest:

  • Structural motifs : Hydroxylation and bicyclic systems may confer antioxidant or anti-inflammatory effects, as seen in lindenialine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.